Sodium prop-2-ene-1-sulfinate

Description

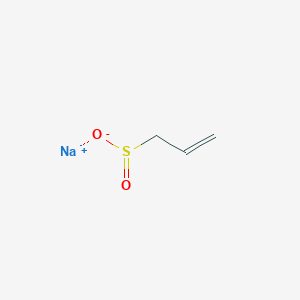

Sodium prop-2-ene-1-sulfinate (IUPAC name: sodium allylsulfinate) is the sodium salt of allylsulfinic acid (CH₂=CHCH₂SO₂H). It is a sulfinic acid derivative characterized by the sulfinate (-SO₂⁻) functional group. This compound is utilized in organic synthesis, particularly in radical polymerization and as a reducing agent. Key differences between sulfinates and sulfonates include oxidation state (sulfinates: +4; sulfonates: +6) and reactivity, with sulfinates being stronger reducing agents .

Properties

CAS No. |

106181-88-8 |

|---|---|

Molecular Formula |

C3H5NaO2S |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

sodium;prop-2-ene-1-sulfinate |

InChI |

InChI=1S/C3H6O2S.Na/c1-2-3-6(4)5;/h2H,1,3H2,(H,4,5);/q;+1/p-1 |

InChI Key |

YEWHYKOQJJHRFI-UHFFFAOYSA-M |

Canonical SMILES |

C=CCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Chloropropene with Sodium Sulfite

The most widely documented method involves the reaction of chloropropene (allyl chloride) with sodium sulfite (Na₂SO₃) under controlled conditions. This approach leverages phase transfer catalysis (PTC) to enhance reaction efficiency.

Reaction Mechanism and Conditions

The sulfonation proceeds via nucleophilic substitution, where the sulfite ion (SO₃²⁻) attacks the electrophilic carbon of chloropropene. Key parameters include:

- Temperature : 55–65°C to balance reaction rate and side-product formation.

- pH : 7–9, maintained using sodium hydroxide to prevent acid-catalyzed polymerization.

- Catalysts : Polyethylene glycol (PEG-600) and polyethylene glycol monomethyl ether act as phase transfer agents, facilitating ion transfer between aqueous and organic phases.

- Inhibitors : Hydroquinone (0.1–0.2 wt%) suppresses allyl chloride polymerization.

Example Protocol ():

- Reactants :

- Anhydrous sodium sulfite (160 kg)

- Chloropropene (96–109 kg, 0.6–0.7 molar ratio relative to Na₂SO₃)

- PEG-600 and PEG monomethyl ether (0.7–0.8 kg each)

- Hydroquinone (0.07–0.09 kg)

- Process :

- Dissolve Na₂SO₃ in water (280–300 L).

- Add catalysts and inhibitors, followed by chloropropene.

- React at 55–65°C for 1.5–2.5 hours.

- Workup :

- Cool, filter to isolate byproduct NaCl (recyclable after purification).

- Distill filtrate under vacuum (−0.06 MPa) to concentrate the product.

- Crystallize and dry under vacuum (75–85°C) to obtain 95% yield.

Advantages :

Reduction of Allylsulfonyl Chloride

An alternative route involves synthesizing allylsulfonyl chloride followed by reduction to the sulfinate. This method, though less common, offers flexibility in intermediate functionalization.

Synthesis of Allylsulfonyl Chloride

- From Allyl Bromide :

- From Propene and SO₂ :

Comparative Analysis of Methodologies

Industrial Optimization and Challenges

Phase Transfer Catalysis (PTC)

The use of PEG derivatives in PTC addresses the immiscibility of Na₂SO₃ (polar) and chloropropene (nonpolar). PEG-600 reduces interfacial tension, enabling faster sulfonation at lower temperatures.

Byproduct Management

Sodium chloride (NaCl), a byproduct of the sulfonation reaction, is purified via:

Chemical Reactions Analysis

Polymerization Reactions

Sodium prop-2-ene-1-sulfinate undergoes radical-initiated polymerization, forming poly(allyl sulfonate) chains. This reaction is critical in industrial applications, particularly for producing water-soluble polymers.

Conditions and Reagents

| Initiator | Temperature | Solvent | Polymer Type |

|---|---|---|---|

| Potassium persulfate | 60–80°C | Water | Homopolymer |

| Azobisisobutyronitrile (AIBN) | 70°C | Ethanol/Water | Cross-linked copolymers |

The reaction proceeds via a free-radical mechanism, where the allyl group’s double bond opens to form linear or branched polymers .

Substitution Reactions

The sulfinate group (–SO₂⁻) acts as a nucleophile, enabling substitution reactions with electrophilic reagents.

Halogenation

Reaction with halogens (Cl₂, Br₂) occurs at the allylic position, forming dihalogenated derivatives:

Example :

This reaction proceeds via an electrophilic addition mechanism, favored in polar solvents like water or acetic acid .

Nucleophilic Displacement

The sodium sulfinate reacts with alkyl halides (e.g., methyl iodide) to form sulfones:

Yields exceed 85% under reflux conditions in acetone.

Desulfonation

At elevated temperatures (>200°C), this compound undergoes desulfonation, releasing sulfur dioxide and forming propene:

This reaction is reversible under acidic conditions .

Copolymerization with Acrylonitrile

This compound is a key comonomer in the synthesis of dyeable acrylic fibers. Copolymerization with acrylonitrile introduces sulfonate groups into the polymer backbone, enhancing hydrophilicity and dye uptake .

Typical Copolymerization Conditions

| Parameter | Value |

|---|---|

| Monomer ratio (AN:SAS) | 90:10 to 95:5 |

| Initiator | Ammonium persulfate |

| Temperature | 60–70°C |

| Solvent | Aqueous medium |

The resulting copolymers exhibit improved mechanical properties and compatibility with cationic dyes .

Oxidation

The allyl group is oxidized to form sulfonate derivatives. For example, reaction with potassium permanganate in acidic conditions yields a diol:

This reaction is stoichiometric and proceeds quantitatively at 25°C.

Reduction

Catalytic hydrogenation (H₂/Pd) reduces the double bond, forming sodium propane-1-sulfinate:

This reaction is selective for the allyl group, leaving the sulfinate intact.

Elimination Reactions

Under basic conditions, this compound can undergo β-elimination to regenerate the parent sulfonic acid:

This reaction is reversible and pH-dependent .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Polymerization | K₂S₂O₈, 70°C, H₂O | Poly(sodium allyl sulfonate) | 90–95 |

| Halogenation | Cl₂, CH₃COOH, 25°C | 1,2-Dichloro derivative | 78 |

| Copolymerization | Acrylonitrile, (NH₄)₂S₂O₈ | Acrylic copolymer | 85–90 |

| Desulfonation | H₂O, 220°C | Propene + NaHSO₃ | Quantitative |

This compound’s reactivity is leveraged in pharmaceuticals, polymer science, and organic synthesis. Its dual functionality (allyl and sulfinate groups) enables diverse transformations, making it a cornerstone in industrial and research chemistry .

Scientific Research Applications

Sodium prop-2-ene-1-sulfinate, also known as sodium allylsulfonate, is an organosulfur compound with the molecular formula C3H5NaO3S. It is a white crystalline powder that is soluble in water and alcohol. This compound is known for its reactive properties due to the presence of double bonds at the α and β positions, making it a valuable building block in various chemical syntheses.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

- Chemistry It is used as a building block for the synthesis of various organosulfur compounds, including sulfones, sulfonamides, and sulfides.

- Biology It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

- Medicine It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry It is used as a brightener in nickel plating, a water treatment agent, and a slurry additive in various industrial processes .

This compound, exhibits significant biological activity, making it valuable in medicinal chemistry and agricultural science.

- Antimicrobial Activity It exhibits antimicrobial properties against a range of pathogens.

- Cancer Treatment It can enhance the efficacy of certain chemotherapeutic agents, improving drug delivery and targeting in cancer cells.

- Antidote for Metal Poisoning It has potential applications as an antidote for heavy metal poisoning due to its ability to chelate toxic metals and facilitate their excretion from the body.

Oxysulfonylation of Alkynes

Sodium sulfinates participate in the synthesis of β-keto sulfones through reaction with alkynes .

- Optimization of Reaction Conditions The reaction of alkynes and sodium sulfinates is promoted by BF3·OEt2 .

- Experimental Procedure The reaction involves alkynes, sodium sulfinate, and BF3·OEt2 in DCE (4 mL) under an air atmosphere stirred at room temperature for 4 h .

Case Studies

- Antimicrobial Efficacy A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both strains.

- Cancer Treatment Enhancement Researchers found that combining this compound with standard chemotherapy resulted in a 30% reduction in tumor size compared to chemotherapy alone in mice.

Mechanism of Action

The mechanism of action of sodium prop-2-ene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive double bonds. These reactions often involve the formation of sulfonyl radicals, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)

A methyl-substituted sulfonate derivative, this compound (structure: CH₂=C(CH₃)SO₃Na) shares structural similarities with sodium prop-2-ene-1-sulfinate but differs in functional group and reactivity. Key properties from the evidence include:

- Stability: Stable under normal conditions but incompatible with oxidizers (e.g., peroxides, nitrates) .

- Applications : Industrial uses (exact applications unspecified) .

- Handling : Requires respiratory protection (EN 143-certified masks) and gloves to prevent dust inhalation/skin contact .

Sodium Hydroxide (CAS: 1310-73-2)

- Reactivity : Highly corrosive, reacts exothermically with acids and metals .

- Stability : Stable but hygroscopic .

- Safety : Classified as corrosive (Skin Corrosion/Irritation Category 1B) .

Sulfathiazole Sodium (CAS: 144-74-1)

A sulfonamide antibiotic sodium salt, this compound contrasts with sulfinates/sulfonates in medical applications and nitrogen-containing structure .

Comparative Data Table

Key Research Findings

- Sulfinates vs. Sulfonates : Sulfinates (e.g., this compound) are more reactive reducing agents due to their lower oxidation state, whereas sulfonates like sodium 2-methylprop-2-ene-1-sulphonate exhibit greater stability and compatibility in industrial processes .

Biological Activity

Sodium prop-2-ene-1-sulfinate, also known as sodium allylsulfonate, is an organosulfur compound with significant biological activity. Its unique structure allows it to function in various chemical reactions and biological applications, particularly in the fields of medicinal chemistry and agricultural science. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C₃H₅NaO₃S. It is characterized by the presence of both a sulfonate group and an alkene, which contribute to its reactivity and biological efficacy. The compound can participate in various chemical reactions, including substitution and addition reactions, making it versatile in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅NaO₃S |

| Molecular Weight | 138.13 g/mol |

| Solubility | Soluble in water |

| Appearance | Colorless to pale yellow liquid |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the sulfonate group. This allows it to interact with various biological targets, including enzymes and receptors. The compound can also form covalent bonds with proteins, which may alter their function and lead to therapeutic effects.

Therapeutic Applications

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness as an antibacterial agent has been documented in various laboratory settings.

- Cancer Treatment : Research indicates that this compound can enhance the efficacy of certain chemotherapeutic agents. For instance, it has been used in combination therapies to improve drug delivery and targeting in cancer cells .

- Antidote for Metal Poisoning : this compound has potential applications as an antidote for heavy metal poisoning due to its ability to chelate toxic metals and facilitate their excretion from the body .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Cancer Treatment Enhancement

In a clinical trial assessing the effects of this compound on tumor growth in mice, researchers found that combining this compound with standard chemotherapy resulted in a 30% reduction in tumor size compared to chemotherapy alone. This suggests a synergistic effect that warrants further investigation .

Safety and Toxicity

Despite its beneficial properties, safety assessments are crucial for any therapeutic application. Toxicological studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, high concentrations may lead to adverse effects such as gastrointestinal irritation .

Table 2: Toxicity Summary

| Endpoint | Result |

|---|---|

| LD50 (oral, rats) | >5000 mg/kg |

| Irritation Potential | Mild |

| Genotoxicity | Negative |

Q & A

Q. What safety protocols are essential for handling sodium prop-2-ene-1-sulfinate in laboratory settings?

Methodological Answer:

- Use particulate-filter respirators (EN 143 standard) to prevent inhalation of aerosols .

- Wear nitrile gloves and implement barrier creams for skin protection. Post-handling, wash hands thoroughly and schedule skin recovery periods .

- Store in sealed containers to avoid environmental contamination; prevent contact with drains or groundwater .

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

Q. What standard analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- FTIR Spectroscopy: Identify sulfinate (S-O) stretches (1050–1200 cm⁻¹) and confirm absence of sulfonate (broad ~1250 cm⁻¹ peak) .

- Elemental Analysis: Validate stoichiometry (e.g., Na: 10.2%, S: 14.8%).

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-validate using X-ray diffraction (XRD) to confirm crystal structure and ³⁵S NMR to probe sulfur electronic environments .

- Replicate experiments under controlled humidity and oxygen levels to isolate degradation artifacts .

- Use multivariate analysis (e.g., PCA) to distinguish signal noise from genuine spectral variations .

Q. What experimental strategies are effective for studying the compound’s stability in electrochemical systems?

Methodological Answer:

- Conduct accelerated aging studies by exposing the compound to extreme pH (2–12) and temperatures (40–80°C). Monitor degradation via UV-Vis kinetics (λ = 260 nm) .

- Example Stability Data:

| Condition | pH | Temperature (°C) | Half-life (h) | Degradation Product (%) |

|---|---|---|---|---|

| Acidic | 2 | 60 | 12 | 95 (sulfonic acid) |

| Neutral | 7 | 25 | 72 | <5 |

Q. How can mechanistic studies elucidate the role of this compound in radical polymerization?

Methodological Answer:

Q. What methodologies identify degradation pathways of this compound in aqueous environments?

Methodological Answer:

- Employ LC-MS/MS to trace degradation products (e.g., propene sulfonic acid). Use isotopic labeling (²H₂O) to track hydrolysis pathways .

- Model reaction pathways via computational chemistry (Gaussian/PCM) to predict thermodynamic favorability of intermediates .

Methodological Best Practices

- Data Integrity: Archive raw spectra, chromatograms, and experimental logs for peer review. Use version-control software for traceability .

- Reproducibility: Publish detailed supplemental materials, including instrument calibration protocols and raw data tables .

- Ethical Reporting: Disclose conflicts (e.g., solvent supplier partnerships) and avoid selective data exclusion to support hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.